

Methyl Quinoxaline-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: Methyl quinoxaline-5-carboxylate

Cat. No.: B1398538

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Introduction: The Privileged Status of the Quinoxaline Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The quinoxaline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, has earned the designation of a "privileged scaffold."^[1] This status is attributed to its ability to interact with a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.^[2] Quinoxaline derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.^{[3][4][5][6]} The planar, aromatic nature of the quinoxaline core provides a rigid and tunable platform for chemists to append various functional groups, thereby modulating the molecule's steric and electronic properties to achieve desired biological effects.

This application note focuses on a specific, highly versatile derivative: **methyl quinoxaline-5-carboxylate**. The strategic placement of the methyl ester at the 5-position offers a key handle for synthetic elaboration, allowing for the creation of diverse libraries of compounds for drug screening. This document will provide a comprehensive guide for researchers, detailing the synthesis of this scaffold, its derivatization into bioactive molecules, and protocols for evaluating its potential in various therapeutic areas.

Strategic Advantage of the 5-Carboxylate Group

The utility of **methyl quinoxaline-5-carboxylate** as a scaffold stems from the reactivity of the ester functionality. This group serves as a versatile anchor point for a variety of chemical transformations, enabling the exploration of a wide chemical space. Key synthetic manipulations include:

- **Amide Bond Formation:** The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides.[7] This is a cornerstone of medicinal chemistry, as the amide bond is a key feature in many biologically active molecules.
- **Ester Exchange:** Transesterification reactions allow for the introduction of different alcohol moieties, altering the lipophilicity and steric bulk of the side chain.
- **Reduction:** The ester can be reduced to the corresponding primary alcohol, which can then be further functionalized through etherification or other reactions.
- **Palladium-Catalyzed Cross-Coupling Reactions:** While not directly involving the ester, the quinoxaline core itself is amenable to various cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups at different positions on the ring system. The 5-carboxylate can influence the regioselectivity of these reactions.

This synthetic tractability makes **methyl quinoxaline-5-carboxylate** an ideal starting point for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity.[3]

Therapeutic Applications and Biological Activity

Derivatives of the quinoxaline-5-carboxylate scaffold have shown promise in several key therapeutic areas. The following sections highlight some of the most significant findings.

Anticancer Activity

The quinoxaline scaffold is a well-established pharmacophore in oncology.[2] Derivatives have been shown to inhibit various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.[8] One particularly relevant target is the SHP2 phosphatase, a key signaling node in the MAPK pathway, which is implicated in various forms of cancer.[3] Allosteric inhibitors that bind to and stabilize the inactive conformation of

SHP2 have shown significant promise.[9] While the initial discovery was with a 5-azaquinoxaline core, the closely related quinoxaline scaffold has also demonstrated activity, highlighting the potential for derivatives of **methyl quinoxaline-5-carboxylate** in this area.[3]

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Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinoxaline-5-carboxamide derivatives have demonstrated promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[7] Studies have shown that the nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and spectrum of activity.

Antiviral Activity

Quinoxaline derivatives have also been investigated for their antiviral properties.^{[5][10]} The scaffold has been incorporated into molecules targeting various viral enzymes and proteins. For instance, a derivative of methyl quinoxaline has been used in the synthesis of Grazoprevir, an inhibitor of the Hepatitis C virus NS3/4A protease.^[11]

Quantitative Data Summary

The following table summarizes the biological activity of selected quinoxaline derivatives, illustrating the potential of the scaffold.

Compound Class	Target/Organism	Assay	Activity (IC ₅₀ /MIC)	Reference
5-Azaquinoxaline Derivative	SHP2 Enzyme	Biochemical Assay	47 nM	^[3]
Quinoxaline-5-carboxamide	Escherichia coli	MIC	1.95 µg/mL	^[7]
Quinoxaline-5-carboxamide	Staphylococcus aureus	MIC	3.9 µg/mL	^[7]
3-Methylquinoxaline Derivative	VEGFR-2	Enzyme Inhibition	0.21 µM	^[12]
Quinoxaline Derivative	HCT-116 (Colon Cancer)	Cytotoxicity	2.5 µM	^[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis of **methyl quinoxaline-5-carboxylate** and its derivatization. Researchers should adapt these procedures based on the specific substrates and available laboratory equipment.

Protocol 1: Synthesis of Quinoxaline-5-carboxylic Acid

This protocol describes the synthesis of the carboxylic acid precursor to **methyl quinoxaline-5-carboxylate** via the condensation of 3,4-diaminobenzoic acid with glyoxal.

Materials:

- 3,4-Diaminobenzoic acid
- Glyoxal (40% solution in water)
- Ethanol
- Water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

Procedure:

- In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) in a mixture of ethanol and water.
- Slowly add glyoxal (1.1 equivalents) to the solution while stirring at room temperature.
- Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Acidify the mixture with HCl to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to yield quinoxaline-5-carboxylic acid.
- The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) for further purification.

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Protocol 2: Synthesis of Methyl Quinoxaline-5-carboxylate

This protocol details the esterification of quinoxaline-5-carboxylic acid.

Materials:

- Quinoxaline-5-carboxylic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or Thionyl chloride
- Sodium bicarbonate (saturated aqueous solution)
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Suspend quinoxaline-5-carboxylic acid (1 equivalent) in anhydrous methanol.

- Carefully add a catalytic amount of concentrated sulfuric acid or a slight excess of thionyl chloride at 0 °C.
- Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
- After completion, cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude **methyl quinoxaline-5-carboxylate** can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of a Representative Quinoxaline-5-carboxamide Derivative

This protocol describes the synthesis of an amide derivative from quinoxaline-5-carboxylic acid.

Materials:

- Quinoxaline-5-carboxylic acid
- Amine of choice (e.g., aniline)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling agent
- DIPEA (N,N-Diisopropylethylamine)
- Dimethylformamide (DMF, anhydrous)
- Ethyl acetate
- 1M HCl

- Saturated aqueous sodium bicarbonate

Procedure:

- Dissolve quinoxaline-5-carboxylic acid (1 equivalent) in anhydrous DMF.
- Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
- Add the desired amine (1.1 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude amide derivative by column chromatography or recrystallization.

Conclusion and Future Perspectives

Methyl quinoxaline-5-carboxylate represents a highly valuable and versatile scaffold in the field of drug discovery. Its straightforward synthesis and the synthetic accessibility of its derivatives make it an ideal starting point for the development of novel therapeutic agents. The demonstrated activity of quinoxaline-based compounds against a range of important biological targets, including protein kinases and microbial enzymes, underscores the immense potential of this scaffold. Future research in this area should focus on the synthesis and screening of diverse libraries of quinoxaline-5-carboxylate derivatives to identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold is likely to yield the next generation of innovative medicines.

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